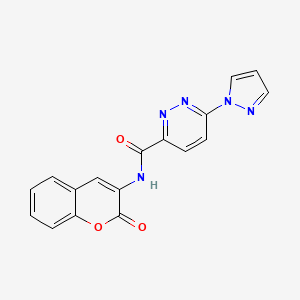

N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O3/c23-16(12-6-7-15(21-20-12)22-9-3-8-18-22)19-13-10-11-4-1-2-5-14(11)25-17(13)24/h1-10H,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWNLQWATUUVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the chromen moiety: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the pyrazol group: This step often involves the reaction of hydrazine derivatives with appropriate diketones or aldehydes.

Construction of the pyridazine ring: This can be synthesized via condensation reactions involving hydrazine and dicarbonyl compounds.

Coupling reactions: The final step involves coupling the chromen, pyrazol, and pyridazine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of catalysts.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromen, pyrazol, or pyridazine rings, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it significant for pharmaceutical applications:

- Anticancer Activity : Research has shown that derivatives of pyrazole compounds, including those similar to N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, demonstrate potent anticancer properties. For instance, pyrazole-based heterocycles have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The compound has been investigated for its potential as a COX-II inhibitor. Pyrazole derivatives have shown promising anti-inflammatory effects, with some compounds exhibiting IC50 values significantly lower than existing anti-inflammatory drugs like Celecoxib . This suggests that N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide could serve as a lead compound for developing new anti-inflammatory agents.

Synthetic Methodologies

The synthesis of N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves various chemical reactions:

These methodologies are crucial for producing the compound in a laboratory setting while minimizing environmental impact.

Case Studies

Several studies have highlighted the efficacy of compounds related to N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide:

Case Study 1: Anticancer Efficacy

A study demonstrated that pyrazole-based compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were synthesized and tested for their COX-II inhibitory activity. The most potent compound showed an IC50 value of 0.011 μM, indicating its potential as a selective anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The chromen moiety can interact with DNA or proteins, while the pyrazol and pyridazine rings may modulate enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be contextualized against related pyridazine-carboxamide derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and biological activity:

Table 1: Key Structural and Functional Comparisons

Key Observations :

In contrast, the coumarin group in the target compound introduces aromaticity and fluorescence, advantageous for cellular imaging or target engagement studies . Trifluoromethyl substituents (e.g., in and ) improve metabolic stability and electron-withdrawing effects, whereas pyrazole (target compound) offers hydrogen-bonding sites for target interaction .

Biological Activity: Adamantyl-containing pyridazines (e.g., 11d in ) exhibit potent anticancer activity (IC50 ~50 nM), attributed to their bulky hydrophobic groups interacting with kinase ATP-binding pockets . The target compound’s coumarin moiety may instead modulate fluorescence-based tracking of drug distribution . Imidazo-pyridazine derivatives () show nanomolar affinity for tropomyosin receptor kinases (TRKs), highlighting the importance of fused heterocyclic cores for kinase selectivity .

Physicochemical Properties :

- Melting Points : Adamantyl derivatives (e.g., 11d: 177–178°C) have higher melting points than coumarin analogs, likely due to adamantane’s rigid structure enhancing crystallinity .

- Solubility : The trifluoromethyl group in compounds improves solubility in organic solvents, whereas coumarin’s planar structure may reduce aqueous solubility .

Synthetic Complexity :

- The target compound’s synthesis involves coupling pyridazine-3-carboxylic acid with a coumarin amine, similar to methods in for hydrazide intermediates . In contrast, ’s imidazo-pyridazines require multi-step cyclization, increasing synthetic difficulty .

Research Findings and Implications

- Kinase Inhibition : Pyridazine-carboxamides with bulky R2 groups (e.g., adamantyl, ) exhibit stronger kinase inhibition than coumarin analogs, suggesting substituent size correlates with target affinity .

- Thermodynamic Stability : Crystalline forms of cyclopropane-substituted pyridazines () demonstrate enhanced shelf-life, a critical factor for drug formulation .

- Fluorescence Applications: The coumarin moiety in the target compound could enable real-time tracking of drug-target interactions, a unique advantage over non-fluorescent analogs .

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This compound incorporates both coumarin and pyrazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 333.30 g/mol

CAS Number: 1351633-85-6 .

Antitumor Activity

Research indicates that derivatives of pyrazole, including the target compound, exhibit significant antitumor properties. A study reported that pyrazole derivatives effectively inhibit key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR signaling pathways .

Case Study:

In vitro studies demonstrated that pyrazole derivatives displayed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone . The presence of halogen substituents in the pyrazole ring was linked to increased efficacy.

| Compound | Cell Line Tested | Cytotoxicity | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Pyrazole A | MCF-7 | Moderate | Yes |

| Pyrazole B | MDA-MB-231 | High | Yes |

Anti-inflammatory Activity

The anti-inflammatory potential of N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has also been investigated. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha. These compounds may modulate inflammatory responses through various pathways, including inhibition of nuclear factor kappa B (NF-kB) activation .

Mechanism of Action:

The anti-inflammatory activity is attributed to the ability of the compound to disrupt signaling pathways that lead to inflammation, particularly in models involving lipopolysaccharide (LPS) stimulation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exhibits moderate to high activity against various bacterial strains. Research has shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis and death .

Table: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and its biological activity is crucial for optimizing its pharmacological properties. The presence of specific functional groups, such as carbonyls and heterocycles, significantly influences its interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?

- Methodology :

- Stepwise coupling : Start with functionalizing pyridazine at the 6-position using a palladium-catalyzed cross-coupling reaction to introduce the pyrazole moiety (e.g., Suzuki-Miyaura coupling with 1H-pyrazole-1-boronic acid). Subsequent coupling of the 3-carboxamide group with 2-oxo-2H-chromen-3-amine can be achieved via carbodiimide-mediated amidation (EDC/HOBt) in anhydrous DMF .

- Crystallization : Post-synthesis, use solvent-dependent recrystallization (e.g., acetonitrile/water mixtures) to isolate high-purity crystals, as demonstrated for structurally similar pyridazine-carboxamides in patent literature .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and hydrogen-bonding patterns, as exemplified in related N-phenyl pyridazine derivatives .

- Spectroscopic profiling : Combine -/-NMR (in DMSO-) to verify proton environments (e.g., chromenone carbonyl at δ ~160 ppm, pyridazine protons at δ 8.5–9.5 ppm). LCMS (ESI+) can confirm molecular weight (expected [M+H] ~405) and purity (>95%) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Kinase inhibition assays : Test against Janus kinase (JAK) family targets using ADP-Glo™ luminescent assays, given structural similarities to JAK inhibitors like Lomedeucitinib .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding mode to therapeutic targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with JAK2 (PDB: 4HUT). Parameterize the ligand with GAFF2 force fields and solvate in TIP3P water. Prioritize poses with hydrogen bonds to chromenone carbonyl and pyridazine nitrogen .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on RMSD (<2 Å) and ligand-protein contact persistence .

Q. What analytical techniques resolve contradictions in solubility and stability data?

- Methodology :

- HPLC-DAD/MS stability studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor degradation products (e.g., chromenone ring hydrolysis) via reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) .

- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes using phase-solubility diagrams .

Q. How can the compound’s luminescent properties be exploited in cellular imaging?

- Methodology :

- Fluorescence microscopy : Image live cells (e.g., NIH/3T3) treated with the compound (1–10 µM). Use λ = 365 nm and λ = 450–500 nm, comparing intensity to known fluorophores like coumarin-343. Validate specificity via co-staining with organelle trackers (e.g., MitoTracker) .

Q. What strategies improve selectivity against off-target kinases?

- Methodology :

- Kinome-wide profiling : Use SelectScreen™ panels (Thermo Fisher) to assess inhibition of 468 kinases at 1 µM. Focus on structural modifications (e.g., substituting pyrazole with triazole) to reduce affinity for non-target kinases like EGFR .

- SAR analysis : Compare IC values of analogs with varying substituents on the chromenone ring, prioritizing electron-withdrawing groups (e.g., -NO) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.